4-Fluoro-5-nitrobenzene-1,2-diamine
Overview
Description
4-Fluoro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol . It is a derivative of benzene, characterized by the presence of fluorine and nitro groups at the 4 and 5 positions, respectively, and amino groups at the 1 and 2 positions. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that many nitrobenzene derivatives are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Nitrobenzene derivatives are generally known to undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that nitrobenzene and its derivatives can be metabolized by bacteria through various catabolic pathways . These pathways involve strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
For instance, compounds with a molecular weight below 500 and a certain degree of solubility are often well-absorbed .
Result of Action
Nitrobenzene derivatives are often associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of many chemical compounds .
Preparation Methods
The synthesis of 4-Fluoro-5-nitrobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes the nitration of 4-fluoro-1,2-diaminobenzene, followed by purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and fluoro derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-5-nitrobenzene-1,2-diamine has several applications in scientific research:
Comparison with Similar Compounds
4-Fluoro-5-nitrobenzene-1,2-diamine can be compared with other similar compounds such as:
4-Fluoro-2-nitroaniline: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
3,4-Diamino-1-fluoronitrobenzene: Another derivative with different amino group positions, affecting its reactivity and applications.
4-Fluoro-1,2-diaminobenzene: Lacks the nitro group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-5-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNALIMEKAACKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396354 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113269-06-0 | |
Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.